Adapalene
Adapalene
Adapalene is a naphthoic acid that is CD437 in which the phenolic hydroxy group has been converted to its methyl ether. It has a role as a dermatologic drug, a non-steroidal anti-inflammatory drug and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a monocarboxylic acid, a member of adamantanes and a naphthoic acid. It is functionally related to a CD437.
Acne vulgaris is a multifactorial disorder of the pilosebaceous unit involving increased sebum production, inflammation, and hyperproliferation/hyperkeratinization of the follicular infundibulum. It is also associated with Cutibacterium acnes (also known as Propionibacterium acnes). Adapalene is a third-generation topical retinoid used for the treatment of acne vulgaris. Adapalene has similar efficacy but a superior safety profile compared to tretinoin. [Tazarotene] is more efficacious than adapalene but is designated as pregnancy category X and hence is contraindicated in pregnant women. Adapalene can also be combined with benzoyl peroxide (BPO), which possesses bactericidal properties, and either adapalene alone, or adapalene BPO combination products, are commonly used to treat mild-to-severe acne. Differin®, produced by Galderma Labs, was first granted FDA approval on May 31st, 1996, as a 0.1% adapalene topical solution. Differin was later made available as 0.1% gel, cream, or lotion, or 0.3% gel products. On December 8th, 2008, Galderma Labs gained FDA approval for Epiduo®, a 0.1% adapalene, 2.5% BPO combination gel.
Adapalene is a Retinoid.
Adapalene is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, adapalene binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. Adapalene may increase dermal sensitivity to ultraviolet radiation. (NCI04)
Adapalene is a topical retinoid primarily used in the treatment of acne and is also used (off-label) to treat keratosis pilaris as well as other skin conditions. It is currently marketed by Galderma under the trade names Differin in some countries, and Adaferin in India.
A naphthalene derivative that has specificity for RETINOIC ACID RECEPTORS. It is used as a DERMATOLOGIC AGENT for the treatment of ACNE.
See also: Adapalene; benzoyl peroxide (component of); Adapalene; niacinamide (component of); Adapalene; benzoyl peroxide; clindamycin phosphate (component of) ... View More ...
Acne vulgaris is a multifactorial disorder of the pilosebaceous unit involving increased sebum production, inflammation, and hyperproliferation/hyperkeratinization of the follicular infundibulum. It is also associated with Cutibacterium acnes (also known as Propionibacterium acnes). Adapalene is a third-generation topical retinoid used for the treatment of acne vulgaris. Adapalene has similar efficacy but a superior safety profile compared to tretinoin. [Tazarotene] is more efficacious than adapalene but is designated as pregnancy category X and hence is contraindicated in pregnant women. Adapalene can also be combined with benzoyl peroxide (BPO), which possesses bactericidal properties, and either adapalene alone, or adapalene BPO combination products, are commonly used to treat mild-to-severe acne. Differin®, produced by Galderma Labs, was first granted FDA approval on May 31st, 1996, as a 0.1% adapalene topical solution. Differin was later made available as 0.1% gel, cream, or lotion, or 0.3% gel products. On December 8th, 2008, Galderma Labs gained FDA approval for Epiduo®, a 0.1% adapalene, 2.5% BPO combination gel.
Adapalene is a Retinoid.
Adapalene is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, adapalene binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. Adapalene may increase dermal sensitivity to ultraviolet radiation. (NCI04)
Adapalene is a topical retinoid primarily used in the treatment of acne and is also used (off-label) to treat keratosis pilaris as well as other skin conditions. It is currently marketed by Galderma under the trade names Differin in some countries, and Adaferin in India.
A naphthalene derivative that has specificity for RETINOIC ACID RECEPTORS. It is used as a DERMATOLOGIC AGENT for the treatment of ACNE.
See also: Adapalene; benzoyl peroxide (component of); Adapalene; niacinamide (component of); Adapalene; benzoyl peroxide; clindamycin phosphate (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
106685-40-9
VCID:
VC0517203
InChI:
InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)
SMILES:
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Molecular Formula:
C28H28O3
Molecular Weight:
412.5 g/mol
Adapalene
CAS No.: 106685-40-9
Inhibitors
VCID: VC0517203
Molecular Formula: C28H28O3
Molecular Weight: 412.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Adapalene is a naphthoic acid that is CD437 in which the phenolic hydroxy group has been converted to its methyl ether. It has a role as a dermatologic drug, a non-steroidal anti-inflammatory drug and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a monocarboxylic acid, a member of adamantanes and a naphthoic acid. It is functionally related to a CD437. Acne vulgaris is a multifactorial disorder of the pilosebaceous unit involving increased sebum production, inflammation, and hyperproliferation/hyperkeratinization of the follicular infundibulum. It is also associated with Cutibacterium acnes (also known as Propionibacterium acnes). Adapalene is a third-generation topical retinoid used for the treatment of acne vulgaris. Adapalene has similar efficacy but a superior safety profile compared to tretinoin. [Tazarotene] is more efficacious than adapalene but is designated as pregnancy category X and hence is contraindicated in pregnant women. Adapalene can also be combined with benzoyl peroxide (BPO), which possesses bactericidal properties, and either adapalene alone, or adapalene BPO combination products, are commonly used to treat mild-to-severe acne. Differin®, produced by Galderma Labs, was first granted FDA approval on May 31st, 1996, as a 0.1% adapalene topical solution. Differin was later made available as 0.1% gel, cream, or lotion, or 0.3% gel products. On December 8th, 2008, Galderma Labs gained FDA approval for Epiduo®, a 0.1% adapalene, 2.5% BPO combination gel. Adapalene is a Retinoid. Adapalene is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, adapalene binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. Adapalene may increase dermal sensitivity to ultraviolet radiation. (NCI04) Adapalene is a topical retinoid primarily used in the treatment of acne and is also used (off-label) to treat keratosis pilaris as well as other skin conditions. It is currently marketed by Galderma under the trade names Differin in some countries, and Adaferin in India. A naphthalene derivative that has specificity for RETINOIC ACID RECEPTORS. It is used as a DERMATOLOGIC AGENT for the treatment of ACNE. See also: Adapalene; benzoyl peroxide (component of); Adapalene; niacinamide (component of); Adapalene; benzoyl peroxide; clindamycin phosphate (component of) ... View More ... |
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CAS No. | 106685-40-9 |
Product Name | Adapalene |
Molecular Formula | C28H28O3 |
Molecular Weight | 412.5 g/mol |
IUPAC Name | 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30) |
Standard InChIKey | LZCDAPDGXCYOEH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Appearance | Solid powder |
Boiling Point | 606.3 |
Melting Point | 300 |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 4.01e-06 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 271, CD 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid Adaferin adapalene CD 271 CD-271 CD271 Differin Differine |
Reference | 1: Bhalekar M, Upadhaya P, Madgulkar A. Formulation and evaluation of Adapalene-loaded nanoparticulates for epidermal localization. Drug Deliv Transl Res. 2015 Oct 19. [Epub ahead of print] PubMed PMID: 26483036. 2: Shi XN, Li H, Yao H, Liu X, Li L, Leung KS, Kung HF, Lin MC. Adapalene inhibits the activity of cyclin-dependent kinase 2 in colorectal carcinoma. Mol Med Rep. 2015 Sep 10. doi: 10.3892/mmr.2015.4310. [Epub ahead of print] PubMed PMID: 26398439. 3: Chularojanamontri L, Tuchinda P, Kulthanan K, Varothai S, Winayanuwattikun W. A double-blinded, randomized, vehicle-controlled study to access skin tolerability and efficacy of an anti-inflammatory moisturizer in treatment of acne with 0.1% adapalene gel. J Dermatolog Treat. 2015 Sep 2:1-6. [Epub ahead of print] PubMed PMID: 26293170. 4: Modi PB, Shah NJ. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Sci Pharm. 2014 Jun 20;82(4):799-813. doi: 10.3797/scipharm.1404-01. eCollection 2014 Dec. PubMed PMID: 26171325; PubMed Central PMCID: PMC4475806. 5: Kwon HH, Park SY, Yoon JY, Min S, Suh DH. Do tutorials on application method enhance adapalene-benzoyl peroxide combination gel tolerability in the treatment of acne? J Dermatol. 2015 Jun 20. doi: 10.1111/1346-8138.12979. [Epub ahead of print] PubMed PMID: 26096777. 6: Uehara A, Abe M, Shimizu A, Motegi SI, Amano H, Ishikawa O. Successful treatment of lichen spinulosus with topical adapalene. Eur J Dermatol. 2015 Jun 17. [Epub ahead of print] PubMed PMID: 26080857. 7: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Effect of adapalene 0.1%/benzoyl peroxide 2.5% topical gel on quality of life and treatment adherence during long-term application in patients with predominantly moderate acne with or without concomitant medication - additional results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:23-9. doi: 10.1111/jdv.13195. PubMed PMID: 26059731. 8: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Safety and efficacy of adapalene 0.1% / benzoyl peroxide 2.5% in the long-term treatment of predominantly moderate acne with or without concomitant medication - results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:15-22. doi: 10.1111/jdv.13194. PubMed PMID: 26059730. 9: Gollnick HP, Funke G, Kors C, Titzmann T, Jöstingmeyer P, Jäckel A. Efficacy of adapalene/benzoyl peroxide combination in moderate inflammatory acne and its impact on patient adherence. J Dtsch Dermatol Ges. 2015 Jun;13(6):557-65. doi: 10.1111/ddg.12613. English, German. PubMed PMID: 26018369. 10: Numata T, Jo R, Kobayashi Y, Tsuboi R, Okubo Y. Allergic contact dermatitis caused by adapalene. Contact Dermatitis. 2015 Sep;73(3):187-8. doi: 10.1111/cod.12410. Epub 2015 May 11. PubMed PMID: 25960068. |
PubChem Compound | 60164 |
Last Modified | Aug 15 2023 |
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